molecular formula C22H19FN2O3 B11278726 2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide

2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide

Cat. No.: B11278726
M. Wt: 378.4 g/mol
InChI Key: VGWKSDGZQUGTLC-UHFFFAOYSA-N
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Description

2-{2-[(4-Fluorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenyl group, an oxoethoxy linkage, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(4-Fluorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The reaction begins with the preparation of 4-fluoroaniline, which is then reacted with ethyl oxalyl chloride to form the corresponding ethyl ester.

    Coupling Reaction: The ethyl ester is then coupled with N,N-diphenylacetamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and phenyl groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[(4-Fluorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit the activity of enzymes such as histone deacetylases, which play a critical role in gene expression regulation.

    Receptor Modulation: It can modulate the activity of certain receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
  • 4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid

Comparison:

  • Uniqueness: 2-{2-[(4-Fluorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
  • Structural Differences: While similar compounds may share the fluorophenyl group, the presence of the oxoethoxy linkage and diphenylacetamide moiety distinguishes it from others.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C22H19FN2O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[2-oxo-2-(N-phenylanilino)ethoxy]acetamide

InChI

InChI=1S/C22H19FN2O3/c23-17-11-13-18(14-12-17)24-21(26)15-28-16-22(27)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,24,26)

InChI Key

VGWKSDGZQUGTLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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